molecular formula C12H12FeO2 10* B1143445 FERROCENEACETIC ACID CAS No. 1287-16-7

FERROCENEACETIC ACID

Cat. No.: B1143445
CAS No.: 1287-16-7
M. Wt: 244.07
InChI Key:
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Description

FERROCENEACETIC ACID is a useful research compound. Its molecular formula is C12H12FeO2 10* and its molecular weight is 244.07. The purity is usually 95%.
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Scientific Research Applications

Overview of Ferroceneacetic Acid Applications

This compound is a derivative of ferrocene, a well-known compound in organometallic chemistry. It is characterized by its acetic acid functional group attached to one of the cyclopentadienyl rings of ferrocene. This modification imparts unique chemical properties to the molecule, making it a subject of interest in various scientific research applications. While specific studies directly focusing on this compound were not identified, insights into the broader applications of ferrocene derivatives and related compounds provide a useful context for understanding its potential uses.

Catalytic Applications and Chemical Synthesis

Ferrocene derivatives, including potentially this compound, have been extensively studied for their catalytic properties in asymmetric synthesis and organic transformations. These compounds serve as ligands and catalysts in various chemical reactions, facilitating the synthesis of complex organic molecules with high enantioselectivity. The unique electronic and structural characteristics of ferrocene derivatives contribute to their effectiveness in catalysis, offering pathways for the development of new synthetic methodologies and the enhancement of reaction efficiencies (Š. Tomá et al., 2014).

Electrochemical Sensors and Biosensors

The modification of ferrocene compounds, including the use of this compound, has significant implications for the development of electrochemical sensors and biosensors. These devices exploit the redox properties of ferrocene derivatives to detect various analytes, including glucose, ions, and biomolecules. Ferrocene-based sensors are particularly valuable in medical diagnostics, environmental monitoring, and food safety, offering high sensitivity, specificity, and rapid response times. Research into ferrocene-modified electrodes and their applications in sensing technologies continues to expand, driven by the demand for more efficient and versatile analytical tools (J. Anzai, 2016; Baozhen Wang et al., 2014).

Anticancer Research and Drug Design

Ferrocene derivatives, by extension potentially including this compound, have attracted attention in anticancer research. These compounds exhibit unique modes of action distinct from traditional platinum-based chemotherapeutics. Studies on ferrocene-phenol hybrids, such as ferrocifen, have shown promising activity against drug-resistant cancers, suggesting that ferrocene derivatives could serve as scaffolds for developing novel anticancer agents. The research focuses on understanding the mechanisms of action, optimizing the anticancer activity, and minimizing side effects, aiming to provide more effective treatments for various types of cancer (Li Li et al., 2021).

Mechanism of Action

Target of Action

Ferroceneacetic acid (FAA) is a versatile catalyst that has been used in various applications . Its primary targets include the Escherichia coli ribonucleotide reductase subunit R2 and cancer cells . The ribonucleotide reductase subunit R2 plays a crucial role in DNA synthesis and repair, while cancer cells are the primary targets in antitumor applications .

Mode of Action

FAA interacts with its targets through various mechanisms. It acts as a reducing agent for the reduction of the Escherichia coli ribonucleotide reductase subunit R2 . In cancer cells, FAA acts as an antitumor agent by generating active oxygen species, which induce oxidative DNA damage .

Biochemical Pathways

FAA affects several biochemical pathways. It plays a role in the hydroxylation and polymerization reactions . In cancer cells, FAA induces the generation of reactive oxygen species (ROS), leading to oxidative DNA damage . This process is part of the ferroptosis pathway, a form of programmed cell death that is iron-dependent and caused by increased cellular ROS and lipid peroxidation .

Pharmacokinetics

Its molecular weight (24407) and form (powder) suggest that it may have good bioavailability

Result of Action

The molecular and cellular effects of FAA’s action are significant. As an antitumor agent, FAA induces oxidative DNA damage in cancer cells, leading to cell death . This is achieved through the generation of active oxygen species . In addition, FAA has been used in the preparation of silver nanoparticles and in the synthesis of redox-triggered drug delivery vesicles for cancer cell treatment .

Action Environment

The action of FAA can be influenced by various environmental factors. For instance, the electrochemical properties of FAA have been found to be influenced by several factors including the ferrocene positions in different environments and applied potentials . Moreover, FAA’s stability and redox properties make it suitable for use in various conditions, including those that might be present in biological systems .

Safety and Hazards

Ferroceneacetic acid is considered hazardous. It is advised to avoid breathing its mist, gas, or vapors, and avoid contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Ferroceneacetic acid represents a new class of quasicrystalline materials. It is the only one in which molecular self-assembly results in five-fold symmetry . Future research may explore its potential applications in various fields, including material science, asymmetric catalysis, biochemistry, and bioorganometallic chemistry .

Biochemical Analysis

Biochemical Properties

Ferroceneacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, ferrocene derivatives have been synthesized by the Suzuki cross-coupling reaction of ferroceneboronic acid with various aryl/heteroaryl halides . The derivatives have been characterized by 1H NMR, 13C NMR, IR, HRMS, and elemental analysis .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported as an antitumor agent via the generation of active oxygen species, which induce oxidative DNA damage in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, when the side group of ferrocenes were an electron-donating, lower oxidation was displayed. On the other hand, the strong electron-withdrawing group had a higher oxidation potential .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Ferroceneacetic Acid can be achieved through the Friedel-Crafts acylation reaction of ferrocene with acetyl chloride, followed by hydrolysis of the resulting acetylferrocene to yield Ferroceneacetic Acid.", "Starting Materials": [ "Ferrocene", "Acetyl Chloride", "Anhydrous Aluminum Chloride", "Dichloromethane", "Water", "Sodium Hydroxide" ], "Reaction": [ "Add anhydrous aluminum chloride to a solution of ferrocene in dichloromethane at low temperature.", "Slowly add acetyl chloride to the reaction mixture while stirring.", "Heat the reaction mixture to reflux for several hours.", "Quench the reaction by slowly adding water to the mixture.", "Extract the organic layer with dichloromethane and wash with sodium hydroxide solution.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain acetylferrocene.", "Hydrolyze acetylferrocene by refluxing with sodium hydroxide solution.", "Acidify the hydrolysis mixture with hydrochloric acid to obtain Ferroceneacetic Acid." ] }

CAS No.

1287-16-7

Molecular Formula

C12H12FeO2 10*

Molecular Weight

244.07

Origin of Product

United States

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